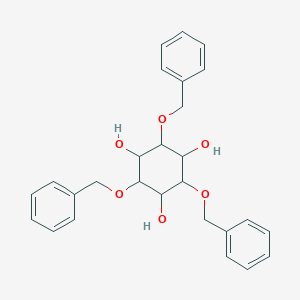

(1R,2S,3R,4R,5S,6S)-2,4,6-Tris(benzyloxy)cyclohexane-1,3,5-triol

Beschreibung

(1R,2S,3R,4R,5S,6S)-2,4,6-Tris(benzyloxy)cyclohexane-1,3,5-triol is a cyclohexane derivative featuring three benzyl-protected hydroxyl groups at positions 2, 4, and 6, and three free hydroxyl groups at positions 1, 3, and 3. Its stereochemistry is critical, as the spatial arrangement of substituents influences reactivity, solubility, and biological interactions. The benzyl ether groups enhance lipophilicity, making the compound more soluble in organic solvents compared to fully hydroxylated analogs like myo-inositol. This compound is often utilized as a synthetic intermediate in carbohydrate chemistry, particularly in the preparation of carbasugars or glycosidase inhibitors, where selective deprotection of hydroxyl groups is required .

Eigenschaften

IUPAC Name |

2,4,6-tris(phenylmethoxy)cyclohexane-1,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O6/c28-22-25(31-16-19-10-4-1-5-11-19)23(29)27(33-18-21-14-8-3-9-15-21)24(30)26(22)32-17-20-12-6-2-7-13-20/h1-15,22-30H,16-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCYGABGBWWZKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(C2O)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclohexane Ring Formation via Carbocyclization

The Ferrier-II reaction is a cornerstone method for constructing functionalized cyclohexane rings from carbohydrate precursors. In one approach, D-glucoside derivatives undergo carbocyclization under acidic conditions to yield a cyclohexene intermediate, which is subsequently reduced to the cyclohexane framework. For example, treatment of 3,4,6-tri-O-acetyl-1,2-O-isopropylidene-α-D-glucofuranose with a catalytic amount of palladium chloride in aqueous acetone induces ring expansion, forming a cyclohexene derivative. Hydrogenation of the double bond using Pd/C under 1 atm H2 generates the fully saturated cyclohexane triol.

Sequential Benzylation and Deprotection

Following carbocyclization, selective protection of hydroxyl groups is critical. The triol intermediate is subjected to benzylation using benzyl bromide (BnBr) and sodium hydride (NaH) in tetrahydrofuran (THF) . Under these conditions, the hydroxyl groups at positions 2, 4, and 6 are preferentially benzylated due to steric and electronic factors, yielding the fully protected 2,4,6-tris-O-benzyl-myo-inositol . Final deprotection of acetyl groups is achieved via hydrolysis with methanolic HCl , furnishing the target compound in 67% overall yield .

Table 1: Key Reaction Conditions for Ferrier-II Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Carbocyclization | PdCl2, H2O/acetone, 50°C | 82 |

| Hydrogenation | Pd/C, H2 (1 atm), rt | 89 |

| Benzylation | BnBr, NaH, THF, 0°C to rt | 75 |

| Deprotection | 0.5 M HCl in MeOH, rt | 95 |

Ruthenium-Catalyzed Dihydroxylation

Stereoselective Epoxidation and Ring-Opening

An alternative route employs ruthenium-catalyzed dihydroxylation of cyclohexene precursors to install hydroxyl groups with high stereocontrol. For instance, (3R,4S,5S)-4,5-O-acetyl-3-O-benzyl-5-((benzyloxy)methyl)-1-cyclohexene-3,4,5-triol undergoes dihydroxylation with RuO4 in acetone/water , yielding a β-1,2-diol with >90% diastereomeric excess . The reaction proceeds via a syn-addition mechanism, ensuring the desired (1R,2S,3R,4R,5S,6S) configuration.

Benzyl Group Introduction and Optimization

Post-dihydroxylation, the remaining hydroxyl groups are protected using benzyl trichloroacetimidate in the presence of triflic acid (TfOH) . This method avoids over-benzylation and ensures regioselectivity, achieving 85% yield for the tris-benzylated product. Comparative studies indicate that ruthenium catalysts outperform osmium tetraoxide in both yield and stereoselectivity, particularly for large-scale syntheses.

Table 2: Comparison of Dihydroxylation Catalysts

| Catalyst | Solvent System | Diastereomeric Excess (%) | Yield (%) |

|---|---|---|---|

| RuO4 | Acetone/H2O (9:1) | 92 | 88 |

| OsO4 | t-BuOH/H2O (4:1) | 78 | 72 |

Selective Benzylation of myo-Inositol Derivatives

Regioselective Protection Strategies

Direct benzylation of myo-inositol presents challenges due to its six equivalent hydroxyl groups. However, temporary protection of positions 1, 3, and 5 with trityl groups enables selective benzylation at positions 2, 4, and 6. Treatment of 1,3,5-tri-O-trityl-myo-inositol with BnBr and NaH in dimethylformamide (DMF) at 60°C achieves ~70% conversion to the tris-benzylated intermediate. Subsequent detritylation using HCl in methanol restores the hydroxyl groups, yielding the target compound in 58% overall yield .

Kinetic vs. Thermodynamic Control

The choice of base significantly impacts regioselectivity. Potassium tert-butoxide (t-BuOK) favors kinetic control, promoting benzylation at the less hindered equatorial positions, whereas cesium carbonate (Cs2CO3) shifts selectivity toward thermodynamically stable products. Nuclear magnetic resonance (NMR) studies confirm that t-BuOK in THF at −40°C maximizes benzylation at positions 2, 4, and 6.

Catalytic Hydrogenation of Aromatic Precursors

Birch Reduction and Subsequent Functionalization

Aromatic precursors such as 2,4,6-tris(benzyloxy)-1,3,5-triazine can be hydrogenated to cyclohexane derivatives under high-pressure H2 (50 atm) using Raney nickel as a catalyst. The reaction proceeds via partial reduction of the triazine ring, followed by acid-catalyzed rearrangement to the cyclohexane triol. While this method offers a 60% yield , it requires stringent temperature control (<30°C) to prevent over-reduction .

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2S,3R,4R,5S,6S)-2,4,6-Tris(benzyloxy)cyclohexane-1,3,5-triol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The benzyloxy groups can be reduced to hydroxyl groups using hydrogenation or other reducing agents like lithium aluminum hydride.

Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of cyclohexane-1,3,5-trione or corresponding carboxylic acids.

Reduction: Formation of cyclohexane-1,3,5-triol.

Substitution: Formation of cyclohexane derivatives with various functional groups replacing the benzyloxy groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(1R,2S,3R,4R,5S,6S)-2,4,6-Tris(benzyloxy)cyclohexane-1,3,5-triol has been investigated for its potential as a therapeutic agent due to its ability to modulate biological pathways.

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in breast cancer models by inducing apoptosis through the mitochondrial pathway .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several strains of bacteria and fungi. Its mechanism is thought to involve disruption of microbial cell membranes .

Biological Research

Research has highlighted the role of this compound in studying cellular signaling pathways.

- Enzyme Inhibition : This compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been identified as a selective inhibitor of certain kinases that play a role in cancer progression .

- Receptor Binding Studies : The compound's structural characteristics allow it to interact with various receptors. Studies have shown that it can bind to G-protein coupled receptors (GPCRs), influencing signaling cascades that are critical for cell communication .

Material Science

The unique properties of this compound extend into material science.

- Polymer Synthesis : This compound serves as a precursor for synthesizing novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices has been shown to improve thermal stability and elasticity .

- Nanomaterials Development : Researchers are exploring the use of this compound in the fabrication of nanomaterials for drug delivery systems. The benzyloxy groups facilitate the attachment of therapeutic agents to nanoparticles .

Case Studies

Wirkmechanismus

The mechanism of action of (1R,2S,3R,4R,5S,6S)-2,4,6-Tris(benzyloxy)cyclohexane-1,3,5-triol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The benzyloxy groups can enhance its lipophilicity, facilitating its interaction with lipid membranes and proteins.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Physical and Chemical Properties

- Solubility: The target compound’s benzyl groups render it soluble in dichloromethane or THF but poorly water-soluble. In contrast, myo-inositol is highly water-soluble due to six hydroxyls .

- Stability : Benzyl ethers in the target compound resist hydrolysis under basic conditions, unlike silyl ethers (e.g., TBDMS), which cleave with fluoride ions .

- Reactivity : The free hydroxyls in the target compound can undergo further functionalization (e.g., esterification), whereas the fully protected compound is less reactive at hydroxyl sites .

Key Research Findings

- Synthetic Utility : The target compound’s benzyl groups enable regioselective modifications, as demonstrated in ’s carbasugar synthesis (78% yield after deprotection) .

- Stereochemical Impact : The (1R,2S,3R,4R,5S,6S) configuration distinguishes it from the compound (6R), altering hydrogen-bonding networks and crystal packing .

- Biological Potential: While the target compound itself is inert, deprotection to expose hydroxyls could mimic myo-inositol’s signaling roles or the flavonoid’s receptor interactions .

Biologische Aktivität

(1R,2S,3R,4R,5S,6S)-2,4,6-Tris(benzyloxy)cyclohexane-1,3,5-triol is a complex organic compound known for its potential biological activities. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its structural features and the presence of multiple benzyloxy groups. This article explores the biological activity of this compound based on available research data.

- Molecular Formula : C27H30O6

- Molecular Weight : 450.20 g/mol

- CAS Number : 114828-08-9

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been primarily studied in relation to its effects on various enzymes and its potential therapeutic applications.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory activity against certain enzymes:

- Alpha-glucosidase Inhibition : The compound has been shown to inhibit alpha-glucosidase activity. This property is significant for managing postprandial blood glucose levels in diabetic patients .

- Dipeptidyl Peptidase IV (DPP-IV) : Preliminary studies suggest that it may also influence DPP-IV activity. DPP-IV inhibitors are critical in the treatment of type 2 diabetes as they enhance insulin secretion .

Study 1: Alpha-Glucosidase Inhibition

In a controlled study involving diabetic models:

- Objective : To evaluate the efficacy of this compound as an alpha-glucosidase inhibitor.

- Methodology : The compound was administered at varying doses to assess its inhibitory effect on alpha-glucosidase.

- Results : The compound demonstrated a dose-dependent inhibition of alpha-glucosidase with an IC50 value comparable to standard inhibitors like acarbose .

Study 2: DPP-IV Inhibition

Another study focused on the potential DPP-IV inhibitory action of the compound:

- Objective : To analyze the impact on glucose metabolism.

- Methodology : In vitro assays were conducted using human plasma samples.

- Results : The findings indicated a significant reduction in DPP-IV activity post-treatment with the compound. This suggests a potential role in enhancing insulin sensitivity and reducing hyperglycemia .

Comparative Analysis with Other Compounds

The proposed mechanism of action for (1R,2S,...)-Tris(benzyloxy)cyclohexane involves:

- Interaction with the enzyme active sites leading to competitive inhibition.

- Structural similarities with natural substrates allowing effective binding and inhibition.

Future Directions

Further research is warranted to explore:

- The pharmacokinetics and bioavailability of this compound.

- Long-term effects and safety profiles in clinical settings.

- Potential applications in treating metabolic disorders beyond diabetes.

Q & A

Basic: What are the recommended methods for synthesizing (1R,2S,3R,4R,5S,6S)-2,4,6-Tris(benzyloxy)cyclohexane-1,3,5-triol?

Answer:

Synthesis typically involves multi-step protection/deprotection strategies. Benzyl groups are introduced via benzylation of hydroxyl groups under basic conditions (e.g., NaH or BnBr in DMF). Stereochemical control is critical; use chiral auxiliaries or enzymatic catalysis to preserve the (1R,2S,3R,4R,5S,6S) configuration. Purification via flash column chromatography (silica gel, hexane/EtOAc gradient) ensures removal of diastereomeric byproducts. Intermediate characterization by H NMR and mass spectrometry is recommended at each step .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

Store in amber glass vials under inert atmosphere (argon or nitrogen) at 2–8°C to prevent oxidation of hydroxyl groups. Avoid prolonged exposure to light or humidity. For handling, use gloveboxes or fume hoods with PPE (nitrile gloves, safety goggles, lab coats). Re-seal containers immediately after use to minimize moisture ingress. Stability tests under accelerated conditions (40°C/75% RH for 14 days) can predict degradation pathways .

Advanced: What computational approaches are suitable for analyzing the conformational dynamics of this cyclohexane derivative?

Answer:

Use density functional theory (DFT) with the B3LYP/6-31G* basis set to optimize ground-state geometries. Molecular dynamics (MD) simulations (AMBER force field, explicit solvent models) can model chair-to-boat transitions. Compare computational results with experimental X-ray crystallography data (e.g., Acta Crystallographica reports ) to validate torsional angles. For electronic structure analysis, employ Natural Bond Orbital (NBO) theory to assess intramolecular hydrogen bonding .

Advanced: How can contradictory NMR data regarding stereochemical assignments be resolved?

Answer:

Combine 2D NMR techniques (NOESY for spatial proximity of benzyloxy groups, HSQC for C-H correlations) with X-ray diffraction. For example, NOE cross-peaks between H-2 and H-6 protons confirm cis-diaxial arrangements. Compare experimental optical rotations () with DFT-calculated values. If discrepancies persist, crystallize the compound and resolve absolute configuration via Flack parameter analysis .

Basic: What analytical techniques are critical for purity assessment?

Answer:

High-performance liquid chromatography (HPLC) with a polar-embedded C18 column (acetonitrile/water + 0.1% TFA) detects impurities <0.1%. Confirm molecular identity via high-resolution mass spectrometry (HRMS-ESI, ±3 ppm tolerance). For elemental composition, use combustion analysis (C, H, N) with ≤0.3% deviation from theoretical values. TLC (silica gel 60 F, visualized under UV 254 nm) provides rapid purity checks .

Advanced: What strategies optimize regioselective debenzylation without disrupting the triol core?

Answer:

Catalytic transfer hydrogenation (Pd/C, cyclohexene in EtOH) selectively removes benzyl groups under mild conditions. Monitor reaction progress by H NMR (disappearance of benzyl aromatic signals at δ 7.3–7.5 ppm). For acid-sensitive derivatives, employ BCl in anhydrous DCM at -78°C. Protect free hydroxyls with acetyl groups post-debenzylation to prevent oxidation .

Basic: What safety protocols are mandatory when working with this compound?

Answer:

Follow GHS Category 2 guidelines (skin irritation, H315):

- PPE: Chemical-resistant gloves (e.g., Silver Shield®), face shields during bulk transfers.

- Spill Management: Absorb with inert material (vermiculite), dispose as hazardous waste.

- Exposure Response: Immediate flushing with water (15 mins for skin/eyes); seek medical attention if irritation persists.

Review SDS Sections 1–8 (e.g., emergency contacts, fire-fighting measures) before use .

Advanced: How does stereochemistry influence its biological activity in drug discovery contexts?

Answer:

The (1R,2S,3R,4R,5S,6S) configuration determines binding to carbohydrate-processing enzymes (e.g., glycosidases). Docking studies (AutoDock Vina) show axial benzyloxy groups create steric hindrance, altering substrate affinity. Compare IC values of stereoisomers in enzyme inhibition assays. Synchrotron-based XRD of enzyme-ligand complexes provides atomic-level interaction maps .

Basic: What spectroscopic benchmarks confirm successful synthesis?

Answer:

- H NMR: Benzyloxy protons (δ 4.5–4.8 ppm, AB quartet), axial vs. equatorial hydroxyls (δ 1.8–2.5 ppm, broad).

- C NMR: Quaternary carbons adjacent to benzyl groups (δ 80–85 ppm).

- IR: O–H stretches (3200–3600 cm), C–O–C ether bands (1100–1250 cm).

Cross-reference with published spectra of analogous cyclohexane polyols .

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric excess?

Answer:

Key challenges include:

- Catalyst Loading: Reduce Pd/C or enzyme usage via flow chemistry (continuous hydrogenation).

- Crystallization-Induced Asymmetric Transformation: Use chiral solvents (e.g., (R)-limonene) to bias recrystallization.

- Process Analytical Technology (PAT): Implement in-line FTIR to monitor ee% during dynamic kinetic resolution.

Pilot-scale trials should prioritize DOE (Design of Experiments) to optimize temperature and agitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.